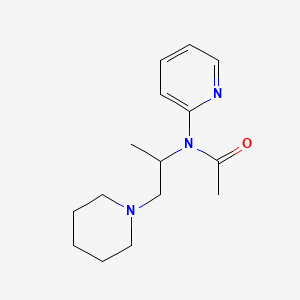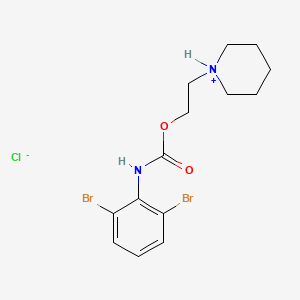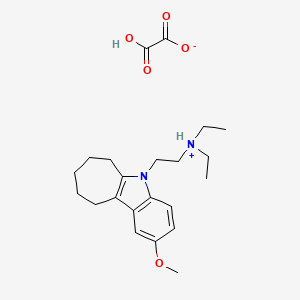
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohept(b)indole derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methoxy and diethylaminoethyl groups through substitution reactions.
Oxalate Formation: Conversion of the base compound to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Common substitution reactions include halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may also exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
Medically, compounds like 5H-Cyclohept(b)indole derivatives are investigated for their therapeutic potential. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders, inflammation, and infectious diseases.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers and dyes. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of 5H-Cyclohept(b)indole derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
5H-Cyclohept(b)indole derivatives are unique due to their specific structural features, such as the cycloheptane ring fused to the indole core and the presence of functional groups like methoxy and diethylaminoethyl. These features confer distinct chemical and biological properties, making them valuable for various applications.
Properties
CAS No. |
41734-65-0 |
|---|---|
Molecular Formula |
C22H32N2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl-[2-(2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H30N2O.C2H2O4/c1-4-21(5-2)13-14-22-19-10-8-6-7-9-17(19)18-15-16(23-3)11-12-20(18)22;3-1(4)2(5)6/h11-12,15H,4-10,13-14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
QQHOXTLZPFVBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(CCCCC2)C3=C1C=CC(=C3)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


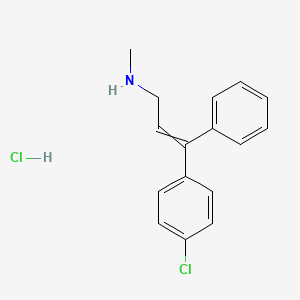
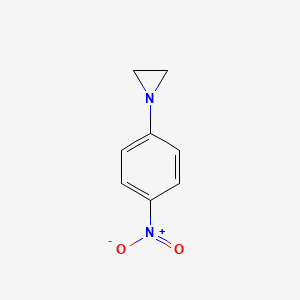
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
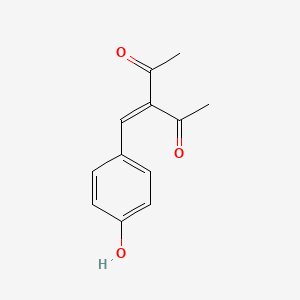
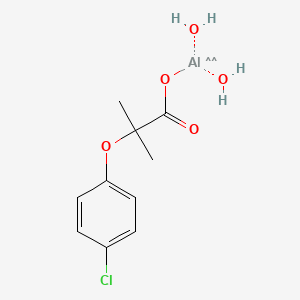

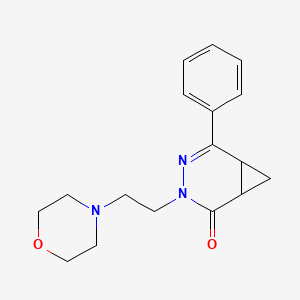
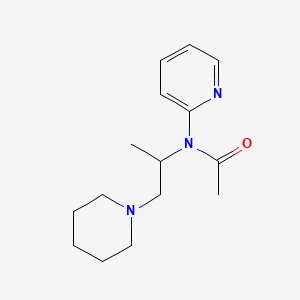
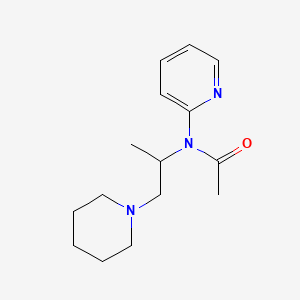

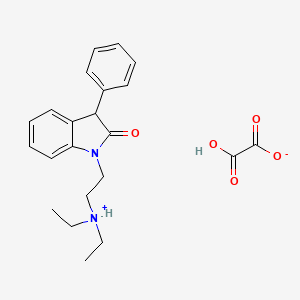
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
